molecular formula C14H22N5O7P B8090156 ((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate

((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate

Cat. No.: B8090156
M. Wt: 403.33 g/mol
InChI Key: XLYSRKLPLHUWCJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate” is a phosphonate derivative with a purine scaffold. Structurally, it consists of:

  • A 6-amino-9H-purin-9-yl base (adenine analog), critical for nucleobase interactions.
  • A (S)-propan-2-yloxy moiety linked to a methylphosphoryl group, which enhances solubility and bioavailability.
  • An isopropyl carbonate ester, likely serving as a prodrug moiety to improve membrane permeability.

This compound shares structural motifs with antiviral and anticancer agents, particularly nucleotide analogs like tenofovir disoproxil (). Its stereochemistry (S-configuration at the propan-2-yl group) is critical for target specificity, as seen in related purine derivatives ().

Properties

IUPAC Name

[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N5O7P/c1-9(2)26-14(20)23-7-25-27(21,22)8-24-10(3)4-19-6-18-11-12(15)16-5-17-13(11)19/h5-6,9-10H,4,7-8H2,1-3H3,(H,21,22)(H2,15,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYSRKLPLHUWCJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCOC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate, also known as a prodrug of Tenofovir, has garnered attention due to its potential biological activities, particularly in antiviral applications. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H29N6O5P
Molecular Weight476.466 g/mol
CAS Number1534434-02-0
IUPAC Namepropan-2-yl (2S)-2-[[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate
Melting Point148 - 152 °C
SolubilitySlightly soluble in chloroform and methanol

As a prodrug of Tenofovir, this compound acts as an acyclic phosphonate nucleotide analogue. It functions primarily by inhibiting reverse transcriptase, an essential enzyme for viral replication in retroviruses such as HIV. The bioactivation of this compound leads to the release of the active form, which competes with natural nucleotides during viral RNA synthesis.

Antiviral Efficacy

Research indicates that this compound exhibits significant antiviral activity against HIV. In vitro studies have demonstrated its effectiveness in inhibiting viral replication in cell cultures. For instance, a study published in the Journal of Medicinal Chemistry highlighted that derivatives of Tenofovir exhibit potent activity against various strains of HIV, showcasing IC50 values in the low nanomolar range .

Pharmacokinetics

The pharmacokinetic profile of (((((S)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate suggests favorable absorption and distribution characteristics. Studies indicate that after administration, the compound is rapidly converted to its active form in systemic circulation, achieving peak plasma concentrations within hours .

Safety Profile

The safety profile of this compound aligns with that of Tenofovir. Common side effects reported include gastrointestinal disturbances, renal toxicity, and potential bone density loss with long-term use. Monitoring renal function is recommended during treatment to mitigate risks associated with nephrotoxicity .

Scientific Research Applications

Medicinal Chemistry

The structure of this compound suggests potential applications in drug design, particularly as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to release the active drug. The incorporation of the purine derivative (6-amino-9H-purine) indicates its relevance in nucleoside analogs, which are crucial for developing antiviral therapies.

Antiviral Activity

Research indicates that derivatives of purines, such as this compound, exhibit antiviral properties. Specifically, they can inhibit viral replication by mimicking natural nucleotides and integrating into viral DNA or RNA synthesis. This mechanism is particularly significant in the treatment of viral infections like HIV and hepatitis B, where nucleotide analogs play a critical role in therapy .

Biochemical Probes

The unique structural features of ((((((S)-1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)oxy)methyl isopropyl carbonate make it a valuable tool for biochemical research. Its ability to interact with various biological targets allows researchers to study enzyme kinetics and cellular signaling pathways.

Enzyme Inhibition Studies

This compound can serve as an inhibitor for specific phosphatases and kinases due to its phosphoryl group, which can mimic substrate interactions within these enzymes. Such studies are essential for understanding the regulatory mechanisms of cellular processes and can lead to the identification of new therapeutic targets .

Drug Development

The compound's application extends into the pharmaceutical industry for developing new drugs. Its structural components can be modified to enhance bioavailability and reduce toxicity, making it a candidate for further optimization in drug formulation.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Tenofovir : A well-known nucleotide analog derived from a similar structural framework has been used effectively in HIV treatment regimens. Its success underscores the potential of purine derivatives in antiviral therapy .
  • Prodrugs : Research on prodrugs like this compound has shown promising results in enhancing the pharmacokinetic profiles of existing antiviral agents, leading to improved therapeutic outcomes .

Summary Table of Applications

Application AreaDescriptionExample/Reference
Medicinal ChemistryDevelopment of nucleotide analogs for antiviral therapiesTenofovir
Biochemical ProbesInhibition studies on phosphatases and kinasesEnzyme kinetics research
Drug DevelopmentOptimization of bioavailability and toxicity profilesProdrug formulations

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Activation: The isopropyl carbonate group is hypothesized to undergo hepatic esterase-mediated cleavage, similar to tenofovir disoproxil (). This may reduce nephrotoxicity compared to phosphonic acid precursors .
  • Synergistic Combinations : Analogous to ’s findings on oxymatrine and cyclophosphamide, combining the target compound with cytochrome P-450 inducers (e.g., dexamethasone) could enhance prodrug activation .

Preparation Methods

Phosphorylation of 1-(6-Amino-purin-9-yl)-propan-2-ol

A mixture of 1-(6-amino-purin-9-yl)-propan-2-ol (100 g), toluene-4-sulfonic acid diethoxy phosphoryl methyl ester (200 g), and magnesium tert-butoxide (71.2 g) in toluene (500 mL) is refluxed at 74–75°C for 5–6 hours. Acetic acid (60 g) is added post-reaction to neutralize residual base, followed by aqueous HBr hydrolysis at 90–95°C to yield Tenofovir.

Key Parameters

ParameterValue
SolventToluene
Temperature74–75°C
Reaction Time5–6 hours
BaseMagnesium tert-butoxide
Yield85% (crude)

Esterification with Chloromethyl Isopropyl Carbonate

Tenofovir (100 g) is suspended in toluene (500 mL) with triethylamine (66.31 g) and tetrabutyl ammonium bromide (52.8 g). CMIC (stoichiometric) is added at 50–55°C over 5 hours. Post-reaction, the mixture is cooled, filtered, and extracted with dichloromethane. The organic layer is concentrated, and the product is crystallized using acetone.

Reaction Optimization

  • Catalyst System : Triethylamine (base) + tetrabutyl ammonium bromide (phase-transfer catalyst) enhances CMIC reactivity.

  • Solvent Choice : NMP increases reaction rate but complicates purification; toluene enables azeotropic drying.

  • Impurity Control : Trimethyl silyl chloride (17.8 g) minimizes dimer formation.

Process Optimization Strategies

Solvent-Free Approaches

Recent patents describe eliminating NMP by using molten CMIC directly with Tenofovir, reducing solvent waste and improving atom economy. This method achieves 88% yield with HPLC purity >99%.

Alternative Bases

Replacing magnesium tert-butoxide with a 1:1 Grignard reagent/tert-butanol mixture in the phosphorylation step reduces side reactions, increasing yield to 90%.

Purification and Analytical Characterization

Crystallization Techniques

Crude product is dissolved in acetone (150 mL) at 60°C and cooled to 0–5°C for crystallization. This step removes residual CMIC and dimeric impurities, yielding 98.5% pure product.

Analytical Methods

  • HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient (retention time: 8.2 min).

  • Mass Spectrometry : ESI-MS m/z 403.33 [M+H]⁺ confirms molecular weight.

  • Chiral Analysis : Chiralpak AD-H column verifies enantiomeric excess (>99% S-configuration).

Industrial-Scale Production Challenges

Raw Material Sourcing

CMIC availability varies regionally, with Chinese suppliers (Wuxi Zhongkun Biochemical, Foshan Treasure Biotechnology) dominating the market.

Environmental Considerations

NMP substitution remains critical due to its reproductive toxicity. Emerging alternatives include cyclopentyl methyl ether (CPME), though yields drop to 78%.

Comparative Analysis of Synthetic Routes

MethodYieldPuritySolvent UseScalability
Classical (NMP)85%98.5%HighModerate
Solvent-Free88%99%NoneHigh
Grignard Optimization90%98.7%LowHigh

Q & A

Advanced Research Question

  • Hydrolysis Kinetics : Simulate physiological pH (1.2–7.4) and monitor degradation via LC-MS/MS. The carbonate group is prone to esterase-mediated hydrolysis, requiring stability studies in plasma .
  • Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition temperatures and excipient compatibility .
    Key Challenge : Differentiate between hydrolytic pathways (e.g., phosphonate vs. carbonate cleavage) using isotopic labeling (e.g., deuterated solvents) .

How can enantiomeric impurities be detected and resolved during synthesis?

Advanced Research Question

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with polar organic mobile phases to resolve (S)- and (R)-enantiomers .
  • X-ray Diffraction : Single-crystal analysis confirms absolute configuration, as seen in related phosphonate derivatives .
    Contradiction Alert : Residual isopropyl alcohol in the reaction mixture may artificially inflate enantiomeric excess (ee) measurements; ensure solvent removal before analysis .

What strategies address discrepancies in pharmacokinetic data between in vitro and in vivo models?

Advanced Research Question

  • Prodrug Activation : Measure intracellular conversion to the active phosphonate metabolite using radiolabeled (e.g., ³H or ¹⁴C) analogs in hepatocyte assays .
  • Tissue Distribution : Autoradiography or MALDI imaging to compare lymphoid tissue penetration (a known limitation of tenofovir prodrugs) .
    Data Conflict Resolution : Species-specific esterase activity can alter bioavailability; validate models with humanized transgenic mice .

How should researchers validate the compound’s antiviral efficacy against resistant strains?

Advanced Research Question

  • Resistance Profiling : Perform enzymatic assays with mutant reverse transcriptase (RT) variants (e.g., K65R, M184V) to quantify IC₅₀ shifts .
  • Crystallographic Studies : Resolve RT-compound co-crystal structures to identify steric clashes or hydrogen-bonding disruptions .
    Note : Cross-resistance with other NRTIs (e.g., tenofovir) may occur due to shared phosphonate recognition motifs .

What are the best practices for reconciling conflicting cytotoxicity data across cell lines?

Advanced Research Question

  • Cell-Specific Metabolism : Compare ATP depletion (via luminescence assays) in primary vs. immortalized cells, as mitochondrial toxicity varies with esterase expression .
  • Dose-Response Modeling : Use Hill coefficients to differentiate on-target (saturable) vs. off-target (linear) toxicity .
    Mitigation : Incorporate prodrug modifications (e.g., aryloxyphosphonates) to reduce non-specific hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.